molecular formula C11H14BrN B1149325 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203683-45-7

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1149325
CAS No.: 1203683-45-7
M. Wt: 240.144
InChI Key: NNAZVIVENNJMRU-UHFFFAOYSA-N
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Description

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 4th position on the tetrahydroisoquinoline skeleton

Scientific Research Applications

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Tetrahydroisoquinoline derivatives can exhibit a wide range of interactions with their targets, including competitive inhibition, allosteric modulation, or covalent binding

Biochemical Pathways

Tetrahydroisoquinoline derivatives can impact a variety of biochemical pathways depending on their specific targets

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.

Biochemical Analysis

Biochemical Properties

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to modifications in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . By inhibiting MAO, this compound can increase the levels of neurotransmitters in the brain, potentially affecting mood and behavior . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, affecting its efficacy and reliability in experiments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or selenium dioxide, to form corresponding nitrones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products:

    Oxidation: Formation of nitrones or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the bromine and methyl substitutions.

    8-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with an additional fluorine atom at the 7th position.

    4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A similar compound lacking the bromine atom.

Uniqueness: 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAZVIVENNJMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745183
Record name 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203682-59-0
Record name 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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